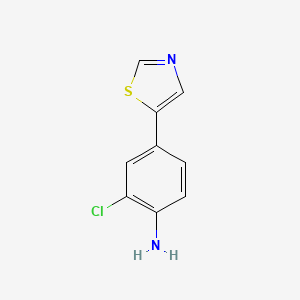

2-Chloro-4-(thiazol-5-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2S |

|---|---|

Molecular Weight |

210.68 g/mol |

IUPAC Name |

2-chloro-4-(1,3-thiazol-5-yl)aniline |

InChI |

InChI=1S/C9H7ClN2S/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2 |

InChI Key |

YPJQAYAXHPRJBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CS2)Cl)N |

Origin of Product |

United States |

Significance of Heterocyclic Scaffolds in Synthetic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to synthetic chemistry. idosi.orgacs.org Their prevalence in over 90% of new drugs underscores their importance in the pharmaceutical and agrochemical industries. idosi.org These scaffolds, which can be designed to create beneficial compounds like hormones and antibiotics, offer vast structural diversity, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net This optimization is critical for enhancing the efficacy and selectivity of biologically active agents. researchgate.netnih.gov The synthesis of heterocycles is a dynamic field, with catalysis playing a major role in developing green and sustainable methodologies. acs.org

Overview of Thiazole Aniline Hybrid Structures in Chemical Synthesis

The thiazole (B1198619) ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a key component in numerous medicinally relevant molecules, including several clinically used anticancer drugs. nih.govnih.gov When combined with an aniline (B41778) moiety, it forms a thiazole-aniline hybrid structure. This molecular hybridization has been shown to enhance pharmacological properties, potentially leading to decreased toxicity and adverse effects. researchgate.netnih.gov The development of new synthetic routes for these hybrids, such as one-pot techniques, is a significant area of research, offering efficient pathways to novel compounds with potential applications in medicinal chemistry. rsc.orgacs.org The 2-anilino-4-(thiazol-5-yl)pyrimidine framework, for instance, has been a focus for developing potent and selective inhibitors of cyclin-dependent kinases (CDKs). researchgate.net

Rationale for Investigating the 2 Chloro 4 Thiazol 5 Yl Aniline Framework

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of this compound reveals several possible disconnection points, leading to the identification of key precursors. The primary disconnection is typically made at the C-C bond between the aniline and thiazole rings, or at the bonds forming the thiazole ring itself.

One common retrosynthetic approach for thiazoles involves breaking the enamine and carbon-sulfur bonds. youtube.com This suggests that the thiazole ring can be constructed from a thioamide and an α-halocarbonyl compound. For the target molecule, this would involve a substituted thioformamide (B92385) and a halogenated carbonyl compound that already contains the chloroaniline moiety, or a precursor to it.

Alternatively, the C-N bond of the aniline can be disconnected, suggesting a nitration and reduction sequence on a pre-formed chloro-thiazolyl benzene (B151609) ring. Another key disconnection is the bond between the two aromatic rings. This leads to a strategy involving the coupling of a substituted aniline derivative with a functionalized thiazole.

A plausible synthetic route for a related compound, 3-chloro-4-(thiazol-2-ylmethoxy)aniline, involves the reaction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (B1423185) with zinc powder and ethanol (B145695) to reduce the nitro group to an amine. chemicalbook.com This suggests that a key precursor for this compound could be a nitro-substituted analog, such as 1-chloro-2-nitro-4-(thiazol-5-yl)benzene.

| Precursor Type | Example Precursor | Corresponding Disconnection |

| Thiazole Precursor | 2-bromo-1-(4-amino-3-chlorophenyl)ethanone | Thiazole ring formation |

| Thiazole Precursor | Thioformamide | Thiazole ring formation |

| Aniline Precursor | 1-chloro-2-nitro-4-(thiazol-5-yl)benzene | C-N bond of aniline |

| Coupling Precursors | 2-Chloro-4-bromoaniline and 5-bromothiazole | C-C bond between rings |

Strategies for Thiazole Heterocycle Formation

The formation of the thiazole ring is a cornerstone of the synthesis of this compound and related compounds. Several classical and modern methods are available for the construction of this heterocycle.

Cyclocondensation reactions are a widely used method for the synthesis of thiazoles. These reactions typically involve the formation of the five-membered ring from two or more acyclic precursors in a single step.

The Hantzsch thiazole synthesis , first reported in 1887, is a prominent example of a cyclocondensation reaction. researchgate.net It involves the reaction of an α-haloketone with a thioamide. wikipedia.orgyoutube.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com

Another important cyclocondensation method is the Cook-Heilbron synthesis , which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. researchgate.netpharmaguideline.com

The Gabriel synthesis of thiazoles involves the cyclization of α-acylamino ketones with a phosphorus pentasulfide. youtube.com More recently, the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides has been developed as a newer method for thiazole synthesis. nih.gov

| Cyclocondensation Method | Reactants | Product Type |

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole |

| Gabriel Synthesis | α-Acylamino Ketone + P4S10 | Substituted Thiazole |

The reaction between thioamides or thioureas and α-halogenated carbonyl compounds remains one of the most versatile and widely employed methods for constructing the thiazole ring, as seen in the Hantzsch synthesis. researchgate.net This reaction is a second-order process with respect to both the thioamide and the α-halo carbonyl compound. researchgate.net

The reaction mechanism begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the halogenated carbonyl, displacing the halide in an SN2 reaction. youtube.com This is followed by a tautomerization of the thioamide and a subsequent intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic thiazole ring. youtube.com

For the synthesis of aminothiazoles, thiourea (B124793) is often used as the thioamide component. researchgate.net For instance, 2-aminothiazoles can be synthesized from the reaction of α-halo carbonyl compounds and thiourea in ethanol. researchgate.net

Integration of the Aniline Moiety into Thiazole Structures

The introduction of the aniline group is a critical step in the synthesis of the target molecule. This can be achieved either by forming the C-N bond on a pre-existing aromatic ring or by coupling a pre-functionalized aniline with the thiazole ring.

The formation of anilines often involves the creation of a carbon-nitrogen bond. A traditional and widely used method is the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. youtube.com Various reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon, iron in acetic acid, or stannous chloride in ethanol. youtube.com

Direct amination of aryl halides provides another route to anilines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of C-N bonds between aryl halides and amines. organic-chemistry.org Similarly, the Ullmann condensation involves the copper-catalyzed reaction of aryl halides with amines. organic-chemistry.org

More recent developments include metal-free amination reactions. For example, arylboronic acids can be converted to anilines using hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions. organic-chemistry.org Iron-cyclopentadienone complexes have also been shown to catalyze the C-N bond formation between alcohols and amines. acs.org

| Anilination Method | Reactants | Key Features |

| Nitration/Reduction | Aromatic Ring, Nitrating Agent, Reducing Agent | Traditional, versatile method |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Palladium Catalyst | High efficiency, broad scope |

| Ullmann Condensation | Aryl Halide, Amine, Copper Catalyst | Classic coupling method |

| Boronic Acid Amination | Arylboronic Acid, HSA | Metal-free approach |

The direct connection of the aniline and thiazole rings can be accomplished through various cross-coupling reactions. These reactions are typically catalyzed by transition metals, most commonly palladium. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are effective for forming C-C bonds between two aromatic systems. In the context of this compound synthesis, this could involve the coupling of a boronic acid or organotin derivative of one ring with a halide of the other.

Decarboxylative cross-coupling has also emerged as a powerful method for the arylation of heterocycles. acs.org This reaction involves the coupling of a heteroaryl carboxylic acid with an aryl halide, offering an alternative to traditional cross-coupling methods that require the pre-formation of organometallic reagents. acs.org Palladium catalysts are also frequently used in these reactions. acs.org

Direct C-H arylation is another modern approach that avoids the need for pre-functionalized starting materials. researchgate.net In this method, a C-H bond on one of the aromatic rings is directly functionalized with the other aromatic partner, often using a palladium catalyst. researchgate.net

Directed Halogenation and Chloro-Substitution Strategies

The introduction of a chlorine atom at a specific position on an aromatic or heterocyclic ring is a critical step in the synthesis of compounds like this compound. Regioselectivity, the ability to control where the halogen is placed, is a key challenge addressed by various synthetic methods.

The chlorination of aniline and its derivatives can be directed to specific positions on the aromatic ring through careful selection of reagents and reaction conditions. The amino group of aniline is a powerful activating group, which typically directs electrophilic substitution to the ortho and para positions.

Several methods have been developed to achieve high regioselectivity:

Organocatalysis : A metal-free approach utilizes secondary amine organocatalysts, such as secondary ammonium (B1175870) salts, with sulfuryl chloride (SO₂Cl₂) as the chlorine source. rsc.orgnih.gov This method has proven effective for the ortho-chlorination of a wide range of aniline substrates under mild conditions, proceeding at room temperature without the need for protection from air and moisture. nih.gov The catalyst can often be recycled and reused, making the process scalable. nih.gov Mechanistic studies suggest that an anionic trichloride (B1173362) species is responsible for the observed ortho-selectivity. rsc.org

Copper Halides in Ionic Liquids : For para-selective chlorination, a system using copper(II) chloride (CuCl₂) in ionic liquids provides high yields under mild conditions. nih.govdoaj.orgresearchgate.net This approach avoids hazardous reagents like gaseous HCl or supplemental oxygen. nih.govdoaj.org The reaction is believed to proceed through an oxidative mechanism where Cu(II) oxidizes the aniline, followed by the addition of the chloride. researchgate.net

Below is a table summarizing regioselective chlorination methods for anilines.

| Method | Chlorine Source | Catalyst/Solvent | Selectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Sulfuryl chloride (SO₂Cl₂) | Secondary Amine | ortho | rsc.org |

| Organocatalysis | N-Chlorosuccinimide (NCS) | Secondary Ammonium Salt | ortho | nih.gov |

| Metal-Catalyzed | Copper(II) chloride (CuCl₂) | Ionic Liquid | para | nih.govdoaj.orgresearchgate.net |

Introducing halogens onto heterocyclic rings like thiazole is a fundamental strategy for creating versatile intermediates for further chemical modification. jk-sci.com The position of halogenation on the thiazole ring is influenced by the electron density of the ring carbons. The C5 position is generally the primary site for electrophilic substitution, followed by C4, while the C2 position is more susceptible to nucleophilic attack. chemicalbook.com

Common methods for the chlorination of thiazole and its derivatives include:

Direct Chlorination : Reagents like N-chlorosuccinimide (NCS) are frequently used to introduce chlorine onto the thiazole ring. For instance, enaminones derived from 5-acetyl thiazole have been successfully chlorinated with NCS to produce chloro-substituted intermediates. researchgate.netacs.org

Metal-Assisted Functionalization : A general method for creating functionalized thiazoles involves metalation followed by reaction with an electrophile. acs.org Starting with a pre-halogenated thiazole, such as 2-bromothiazole, successive metalations can be performed to introduce substituents at other positions. acs.org

Halogen Dance Reactions : In some heterocyclic systems, a "halogen dance" can occur, where a halogen atom migrates to a different position on the ring under the influence of a base. clockss.org This rearrangement can be a useful synthetic tool for accessing isomers that are difficult to obtain through direct halogenation. clockss.org

Halogenated heterocycles are valuable because the halogen atom can serve as a reactive "handle" for subsequent cross-coupling or substitution reactions, facilitating the construction of more complex molecules. jk-sci.comnih.gov

Functional Group Interconversions and Derivatization Reactions

Once the basic thiazole-aniline scaffold is assembled, further modifications can be made through functional group interconversions and derivatization reactions. These reactions allow for the fine-tuning of the molecule's properties.

Acylation and amidation are common reactions used to modify the amino group of the aniline moiety or functional groups on the thiazole ring.

Amidation of Anilines : The amino group of anilines can be readily acylated to form amides. A facile, one-pot method for synthesizing N-aryl amides involves reacting aromatic amines with chloroacetyl chloride in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF). sphinxsai.com This method provides high yields at room temperature. sphinxsai.com

Modification of Thiazole Carboxylic Acids : If the thiazole ring bears a carboxylic acid group, it can be activated and coupled with anilines to form amides. For example, N-Boc protected 2-aminothiazole-5-carboxylic acid can be coupled with anilines to form 2-N-Boc-aminothiazole-5-carboxamides. semanticscholar.org However, sterically hindered anilines, such as 2-chloro-6-methylaniline, can make this coupling challenging. semanticscholar.org

Hantzsch Cyclization Variants : Polysubstituted 5-acylamino-1,3-thiazoles can be synthesized via a Hantzsch-type cyclization of α-chloroglycinates with thioamides. nih.gov

The following table shows examples of reagents used in amidation reactions involving thiazole and aniline derivatives.

| Amine Substrate | Acylating/Coupling Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Amines | Chloroacetyl chloride | DBU / THF | N-Aryl-2-chloroacetamides | sphinxsai.com |

| 2-Chloro-6-methylaniline | 3-Ethoxyacryloyl chloride | Pyridine / THF | N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide | semanticscholar.org |

| Anilines | 2-N-Boc-aminothiazole-5-carboxylic acid | (Not specified) | 2-N-Boc-aminothiazole-5-carboxamides | semanticscholar.org |

Alkylation can occur at several nucleophilic sites within the thiazole-aniline scaffold, primarily the nitrogen of the thiazole ring and the sulfur atom.

Alkylation of Thiazole Nitrogen : The nitrogen atom of the thiazole ring can be alkylated to form a thiazolium cation. wikipedia.org This reaction is typically carried out using alkyl halides, such as methyl iodide. wikipedia.org In the absence of a condensing agent, alkylation of 2-aminothiazole (B372263) tends to occur on the ring nitrogen, yielding 2-imino-3-substituted-thiazolines. acs.org

Alkylation of Thiazole Sulfur (Thioethers) : While the sulfur in the thiazole ring is generally less nucleophilic than the nitrogen, related sulfur-containing compounds (thiols) are readily alkylated to form thioethers (sulfides). jmaterenvironsci.com The alkylation of thiols is a common strategy for forming C-S bonds and is typically performed by treating the thiol with an alkyl halide in the presence of a base like potassium carbonate. jmaterenvironsci.com

The site of alkylation on the thiazole ring can be influenced by the reaction conditions and the substitution pattern of the thiazole itself. For 2-aminothiazoles, alkylation can occur on the exocyclic amino group or the ring nitrogen, with the outcome depending on the presence of a condensing agent. acs.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl and heteroaryl halides. In this reaction, a nucleophile replaces a leaving group (like a halogen) on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org

The generally accepted mechanism proceeds in two steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step temporarily disrupts the aromaticity of the ring. libretexts.org

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly for substitutions on heterocycles with good leaving groups. nih.gov

In the context of synthesizing complex thiazole derivatives, SNAr is crucial. For example, in the synthesis of the drug Dasatinib, a key step involves the SNAr reaction where the 2-amino group of a thiazole derivative displaces a chlorine atom on a 2-methyl-6-chloropyrimidine ring. semanticscholar.org Similarly, SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles consistently show regioselectivity for substitution at the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Table of Compounds

| Compound Name | Structure |

|---|---|

| This compound | C₉H₇ClN₂S |

| Sulfuryl chloride | SO₂Cl₂ |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ |

| Copper(II) chloride | CuCl₂ |

| 2-bromothiazole | C₃H₂BrNS |

| Chloroacetyl chloride | C₂H₂Cl₂O |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| 2-chloro-6-methylaniline | C₇H₈ClN |

| Methyl iodide | CH₃I |

| Potassium carbonate | K₂CO₃ |

| 2,4-dichloroquinazoline | C₈H₄Cl₂N₂ |

Optimization of Reaction Conditions

The successful synthesis of complex heterocyclic compounds like this compound hinges on the careful optimization of various reaction parameters. These factors collectively influence the reaction rate, yield, and selectivity, ultimately determining the efficiency and viability of the synthetic route.

Solvent Effects and Selection in Heterocycle Synthesis

The choice of solvent is a critical parameter in the synthesis of thiazole derivatives, significantly impacting reaction outcomes. Solvents can influence reactant solubility, reaction rates, and even the course of the reaction by stabilizing transition states or intermediates. mdpi.combeilstein-journals.org

In the context of Hantzsch thiazole synthesis, a widely used method for constructing the thiazole ring, various solvents have been investigated. mdpi.comnih.gov Studies have shown that while reactions can proceed in a range of solvents including water, ethanol, methanol, 1-butanol (B46404), and 2-propanol, the choice of solvent can dramatically affect the yield. mdpi.com For instance, in a one-pot synthesis of Hantzsch thiazole derivatives, 1-butanol and 2-propanol under reflux conditions proved to be effective. mdpi.com The polarity of the solvent plays a crucial role; for example, in certain syntheses of 2-aminothiazoles, ethanol has been identified as the optimal solvent. researchgate.net

Furthermore, the development of "green" chemistry has led to the exploration of more environmentally benign solvent systems. Polyethylene glycol (PEG) has emerged as a promising reaction medium. For the synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones, PEG-600 was found to be a superior green reaction medium compared to traditional organic solvents like ethanol and THF, resulting in high yields at room temperature. bepls.com Similarly, water has been utilized as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, offering a safe and eco-friendly alternative. bepls.com In some cases, solvent-free conditions, sometimes with a few drops of a liquid reactant to facilitate grinding, have been successfully employed, offering advantages in terms of reduced waste, shorter reaction times, and improved yields. researchgate.net

The following table summarizes the impact of different solvents on the yield of a model Hantzsch thiazole synthesis reaction.

Table 1: Effect of Different Solvents on Hantzsch Thiazole Synthesis Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Water | Reflux | 65 |

| Ethanol | Reflux | 80 |

| Methanol | Reflux | 72 |

| 1-Butanol | Reflux | 78 |

| 2-Propanol | Reflux | 75 |

| Dioxane | 100 | 87 |

| Acetonitrile | 80 | 82 |

| PEG-600 | Room Temp | 93 |

This table is a representative example based on findings from multiple sources and may not reflect a single specific experiment.

Catalytic Systems and Their Influence on Yield and Selectivity

Catalysts play a pivotal role in the synthesis of thiazole-aniline scaffolds, often enhancing reaction rates, improving yields, and directing the reaction towards the desired product (selectivity). A variety of catalytic systems, ranging from simple acids and bases to more complex metal-based and reusable solid-supported catalysts, have been employed in thiazole synthesis.

In the classic Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone, the reaction can sometimes proceed without a catalyst. organic-chemistry.org However, the use of catalysts is common to improve efficiency. For instance, in the synthesis of certain thiazole derivatives, a catalytic amount of acetic acid under microwave irradiation has been shown to lead to high yields. nih.gov Triethylamine (TEA) is another commonly used basic catalyst, particularly in reactions involving the cyclization of thiosemicarbazones with α-bromoketones to form bis-thiazoles. nih.gov

More advanced and environmentally friendly catalytic systems have also been developed. Silica-supported tungstosilicic acid (SiW/SiO2) has been utilized as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, demonstrating good to excellent yields under both conventional heating and ultrasonic irradiation. mdpi.com This type of solid acid catalyst offers the advantage of easy separation and reusability. Similarly, silica-coated magnetite nanoparticles (Fe3O4@SiO2@KIT-6) have been employed as a catalyst for the synthesis of benzothiazole (B30560) derivatives. bepls.com

Copper salts have also been shown to be effective catalysts in certain thiazole syntheses. For example, copper(I) iodide has been used to catalyze the reaction of oximes, anhydrides, and potassium thiocyanate (B1210189) to produce thiazoles in good yields. nih.gov

The selection of the appropriate catalytic system is crucial and often depends on the specific reactants and desired product. The optimization of the catalyst type and loading is a key step in developing an efficient synthetic protocol for compounds like this compound.

Table 2: Examples of Catalytic Systems in Thiazole Synthesis

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Acetic Acid | Hantzsch Synthesis | Readily available, effective with microwave irradiation |

| Triethylamine (TEA) | Cyclization | Basic catalyst, promotes cyclization reactions |

| Silica-supported Tungstosilicic Acid | Hantzsch Synthesis | Reusable, environmentally friendly, effective under various conditions |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent and critical parameters in the synthesis of thiazole derivatives, directly impacting reaction kinetics, product yield, and the formation of byproducts. mdpi.comtandfonline.comnih.gov Optimization of these factors is essential for developing efficient and selective synthetic protocols.

For many thiazole syntheses, elevated temperatures are required to overcome the activation energy barrier and drive the reaction to completion. Reflux conditions are commonly employed, with the specific temperature being determined by the boiling point of the chosen solvent. mdpi.com For instance, in the Hantzsch synthesis of certain thiazole derivatives, refluxing in solvents like 1-butanol or 2-propanol has proven effective. mdpi.com However, excessively high temperatures can lead to the decomposition of reactants or products, resulting in lower yields. beilstein-journals.org In a study on a modified Gewald reaction for thiazole formation, it was found that elevated temperatures led to lower isolated yields, likely due to the decomposition of a key intermediate. beilstein-journals.org

The reaction time must be sufficient to allow for the complete conversion of starting materials into the desired product. This is often monitored using techniques like thin-layer chromatography (TLC). mdpi.comtandfonline.com Shorter reaction times are generally preferred for economic and practical reasons. The optimization process often involves conducting the reaction at a specific temperature for varying durations to identify the point of maximum yield before significant byproduct formation occurs. For example, in one study, it was observed that a reaction carried out for 3 hours at room temperature yielded only 22% of the product, whereas under reflux conditions for the same duration, the yield increased to 62%. researchgate.net Further optimization of reactant stoichiometry at reflux led to an 80% yield. researchgate.net

The interplay between temperature and time is evident in various synthetic approaches. In some cases, increasing the temperature can significantly reduce the required reaction time. However, a careful balance must be struck to avoid unwanted side reactions.

Table 3: Illustrative Examples of Temperature and Reaction Time in Thiazole Synthesis

| Reaction Type | Temperature | Reaction Time | Yield |

|---|---|---|---|

| Hantzsch Synthesis | Reflux in Ethanol | 3 hours | 62% |

| Hantzsch Synthesis | Room Temperature | 3 hours | 22% |

| Modified Gewald Reaction | 80 °C | 300 min | Optimized |

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, particularly for the synthesis of heterocyclic compounds like thiazoles. mdpi.commdpi.comrsc.org This method offers several advantages over conventional heating, including significantly reduced reaction times, often from hours to minutes, and improved product yields. mdpi.comtandfonline.com The uniform heating provided by microwave irradiation can also lead to cleaner reactions with fewer byproducts. tandfonline.com

The application of microwave irradiation has been successful in various types of thiazole syntheses. In the Hantzsch thiazole synthesis, microwave heating has been shown to produce aminothiazoles in higher yields and with shorter reaction times compared to conventional reflux methods. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction resulted in better yields and required less rigorous purification than the corresponding conventionally heated reactions. nih.gov

Microwave-assisted synthesis is also well-suited for multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. This approach, combined with microwave heating, provides a "green" and efficient route to novel thiazole derivatives. tandfonline.com For example, a series of thiazole analogues were synthesized in good yields via a microwave-assisted MCR of thiocarbohydrazide, aldehydes, and phenacyl bromides. tandfonline.com In another study, novel 1-thiazolyl-pyridazinedione derivatives were prepared in high yields with short reaction times using a multicomponent synthesis under microwave irradiation. mdpi.com

Solvent-free microwave-assisted synthesis has also been developed, further enhancing the environmental friendliness of the process. nih.gov Thiosemicarbazone-based thiazole adducts have been successfully synthesized using a solvent-free approach under microwave irradiation, achieving high yields in just 5 minutes without the need for a catalyst. nih.gov

The following table provides a comparison between conventional heating and microwave-assisted synthesis for selected thiazole preparations.

Table 4: Comparison of Conventional and Microwave-Assisted Thiazole Synthesis

| Synthesis Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Reflux in Methanol, 8 hours, Lower Yields | Microwave Heating, Shorter Time, Higher Yields |

| Synthesis of Thiazolyl-Pyridazinediones | Not specified | 150 °C, 2 minutes, High Yield |

| Synthesis of Thiazole-Substituted Thiosemicarbazones | Reflux | Solvent-free, 5 minutes, High Yield |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its derivatives, both ¹H and ¹³C NMR are instrumental in confirming their structures.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound and its analogues reveals characteristic signals for the aromatic protons on both the aniline and thiazole rings. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, the protons of the thiazole and aniline rings exhibit distinct chemical shifts. nih.govelsevierpure.com The protons of the aniline moiety are typically observed in the aromatic region of the spectrum. The specific chemical shifts and multiplicities depend on the substitution pattern on the aniline ring.

In related thiazole-containing compounds, the thiazole proton often appears as a singlet. The protons on the aniline ring typically show coupling patterns (e.g., doublets, triplets) that are consistent with their relative positions and the presence of the chloro and thiazolyl substituents. The amino (-NH2) protons usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H-NMR Spectral Data for Thiazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazolone Derivative | Aliphatic (N)CH-CH(S) | ~5.4 | AB spin system |

| Ciminalum-thiazolidinone Hybrid | CH=CCl-CH= | 7.55–8.01 and 7.88–8.07 | Singlet |

| p-Nitrophenyl Substituent | Aromatic CH | 8.00 and 8.30 | Doublet |

This table presents representative data from related structures to illustrate typical chemical shifts. acs.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound and its analogues gives rise to a distinct signal.

In studies of related thiazole derivatives, the carbon atoms of the thiazole ring show characteristic chemical shifts. For example, in rhodanine (B49660) derivatives, the C=O and C=S carbons of the thiazolidinone ring appear at approximately 158.7–174.4 ppm and 193.5–199.3 ppm, respectively. nih.gov The carbon atoms of the aniline ring also have distinct signals that are influenced by the chloro and thiazolyl substituents.

The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the thiazole ring (C-thiazolyl) will have chemical shifts that are indicative of their electronic environment. The specific chemical shifts for the carbons in this compound can be predicted based on additive rules and comparison with similar structures.

Table 2: Representative ¹³C-NMR Spectral Data for Thiazole Derivatives

| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) |

| Thiazolone Derivative | Quaternary C | ~142 |

| Rhodanine Derivative | C=O | 158.7–174.4 |

| Rhodanine Derivative | C=S | 193.5–199.3 |

This table presents representative data from related structures to illustrate typical chemical shifts. acs.orgnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, FLOCK-NMR)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to map out the spin systems within the molecule, such as the protons on the aniline and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the aniline and thiazole rings and for assigning quaternary carbons.

FLOCK-NMR is another technique that can provide information on long-range heteronuclear correlations.

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR/IR)

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl bonds.

N-H Stretching: The amino group (-NH2) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic and thiazole rings are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.

In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, the N-H stretching of the amide was observed between 3294–3524 cm⁻¹. nih.gov Similarly, for synthesized imines containing a thiazole moiety, the disappearance of amine and carbonyl bands and the appearance of a C=N group band around 1620 cm⁻¹ confirmed the formation of the imine group. researchgate.net

Table 3: Representative FTIR Absorption Bands for Related Structures

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3294–3524 |

| C=O (Amide) | Stretching | 1614–1692 |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1302–1398 |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1127–1183 |

| NO₂ | Asymmetric Stretching | 1506–1587 |

| NO₂ | Symmetric Stretching | 1302–1378 |

| C=N (Imine) | Stretching | ~1620 |

This table presents representative data from related structures to illustrate typical vibrational frequencies. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, there would also be a characteristic isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In a study on the simultaneous determination of niclosamide (B1684120) and its degradates, which include 2-chloro-4-nitroaniline, the presence of two chlorine atoms in the niclosamide molecule was evident from the isotope pattern. rsc.org The fragmentation of the molecular ion can provide valuable structural information. For example, cleavage of the bond between the aniline and thiazole rings would result in fragment ions corresponding to each ring system.

X-ray Diffraction Crystallography

While no specific X-ray crystal structure for this compound was found in the search results, studies on related compounds have utilized this technique. For instance, X-ray crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine analogues in complex with CDK2 have been reported, providing insights into their binding modes. nih.govelsevierpure.comresearchgate.net Similarly, the crystal structure of a ciminalum-thiazolidinone hybrid molecule was determined to confirm its structural features. nih.gov These examples highlight the power of X-ray crystallography in unambiguously establishing the structure of complex heterocyclic compounds.

Crystal Structure Determination and Analysis

For a crystalline sample of a this compound analogue, X-ray diffraction analysis would yield a set of crystallographic data. While specific data for the parent compound is not publicly available, a representative set of parameters for a related substituted thiazole derivative is presented in the table below. Such data is typically obtained by irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The crystal system, space group, and unit cell dimensions are fundamental parameters derived from this analysis.

Table 1: Representative Crystallographic Data for a Substituted Thiazole Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.882 |

| α (°) | 90 |

| β (°) | 109.25 |

| γ (°) | 90 |

| Volume (ų) | 1008.7 |

| Z | 4 |

The structure of such compounds is further stabilized by a network of intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis. These interactions, including hydrogen bonds and π–π stacking, play a significant role in the packing of molecules within the crystal lattice. mdpi.com

Conformational Analysis from Solid-State Data

The solid-state conformation of a molecule, as revealed by X-ray crystallography, provides a detailed snapshot of its most stable three-dimensional shape in the crystalline form. This information is invaluable for understanding how the molecule might interact with biological targets.

In the case of this compound, a key conformational feature would be the dihedral angle between the aniline and thiazole rings. This angle is determined by the rotation around the single bond connecting the two rings. In many analogous structures, these aromatic rings are not coplanar. For instance, in some substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the triazole and indole (B1671886) rings are twisted with respect to each other. mdpi.com This twist is influenced by the electronic and steric effects of the substituents on the rings. The presence of the chloro group at the 2-position of the aniline ring in this compound would likely induce a significant dihedral angle to minimize steric hindrance.

Table 2: Hypothetical Dihedral Angles in this compound

| Torsion Angle | Description | Estimated Angle (°) |

|---|---|---|

| C1-C2-C3-N1 | Dihedral angle defining the twist of the aniline ring | ~175 |

| C2-C3-C4-S1 | Dihedral angle between the aniline and thiazole rings | ~45 |

| C3-C4-S1-C5 | Torsion within the thiazole ring | ~5 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. researchgate.net For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen oxides, etc.) are quantitatively measured. researchgate.net The results are presented as the weight percentage of each element in the sample.

For a new synthetic compound, the experimentally determined elemental composition ("found" values) must closely match the theoretically calculated values for the proposed molecular formula. nih.gov A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and identity. nih.gov

The molecular formula for this compound is C₉H₇ClN₂S. The calculated and hypothetical found values from an elemental analysis are presented below.

Table 3: Elemental Analysis Data for this compound (C₉H₇ClN₂S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.31 | 51.25 |

| Hydrogen (H) | 3.35 | 3.38 |

| Nitrogen (N) | 13.30 | 13.27 |

| Chlorine (Cl) | 16.83 | 16.90 |

| Sulfur (S) | 15.22 | 15.18 |

This data confirms that the synthesized compound has the expected elemental composition, which is a critical checkpoint in the characterization of new chemical entities. nih.govbanglajol.info

Theoretical and Computational Chemistry of 2 Chloro 4 Thiazol 5 Yl Aniline Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. For 2-Chloro-4-(thiazol-5-yl)aniline, DFT calculations offer a detailed picture of its behavior at the quantum level.

Electronic Structure and Geometrical Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The electronic structure, which describes the distribution of electrons within the molecule, is calculated in tandem with geometrical optimization. These calculations reveal critical information about bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's shape. The optimized structure is crucial as it forms the basis for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com For this compound, FMO analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capacity (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capacity (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the aniline (B41778) group, while the hydrogen atoms would exhibit positive potential. ijarset.com

Chemical Reactivity Descriptors

A range of chemical reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound. These global reactivity descriptors provide a more quantitative measure of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ijarset.comresearchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ijarset.comresearchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. researchgate.net Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive. ijarset.com

Fukui Indices: These indices identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov They are derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. nih.gov

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when adding an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Polarizability and reactivity. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)_v | Local reactivity indicator. |

Mechanistic Investigations through Computational Approaches

Computational methods, such as ab initio molecular orbital calculations, are instrumental in elucidating reaction mechanisms involving this compound. researchgate.net These approaches can be used to model the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction pathways. By calculating the activation energies and reaction energies, researchers can predict the feasibility and selectivity of different reaction routes. This is particularly useful for understanding how this compound might participate in various chemical transformations, such as electrophilic substitution, nucleophilic substitution, or coupling reactions. These computational insights can guide the design of new synthetic strategies and the development of novel compounds derived from this compound.

Molecular Docking Investigations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the structural basis of a ligand's activity.

The process of profiling the interactions between ligands like this compound derivatives and their receptors involves a multi-step computational workflow.

Initially, virtual screening may be employed to identify potential lead compounds from large databases. elsevierpure.comnih.govresearchgate.net For instance, the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of cyclin-dependent kinase-2 (CDK2) began with virtual screening of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines. elsevierpure.comnih.govresearchgate.net

The core of the investigation lies in molecular docking simulations. Methodologies for this often involve preparing the receptor structure, which is typically obtained from the Protein Data Bank (PDB). This preparation includes removing water molecules and any co-crystallized ligands. mdpi.com The ligand structures, on the other hand, are constructed and optimized using quantum mechanical methods like PM3. mdpi.com

Software such as AutoDock Vina, implemented within platforms like PyRx, is commonly used to perform the docking calculations. mdpi.com A grid box is defined around the active site of the target protein to guide the docking process. nih.gov The output of these simulations is a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com For example, in the study of certain 1,3,4-thiadiazole (B1197879) derivatives, docking was performed against the dihydrofolate reductase (DHFR) enzyme (PDB ID: 1DLS). mdpi.com

These computational predictions are often coupled with experimental assays to validate the findings. For CDK inhibitors, this includes measuring their inhibitory constants (Kᵢ) against the target kinase, which can then be correlated with the docking scores. elsevierpure.comnih.govresearchgate.net

Docking studies are crucial for elucidating the specific binding modes of this compound derivatives and analyzing their network of interactions with the receptor's active site. These analyses reveal the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-receptor complex.

For the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, which is closely related to this compound, extensive research has been conducted on its binding to Cyclin-Dependent Kinases (CDKs). elsevierpure.comnih.govresearchgate.netnih.gov X-ray crystallography and molecular modeling have shown that these compounds act as ATP-antagonistic inhibitors, binding in the ATP-binding pocket of the kinase. elsevierpure.comnih.govresearchgate.net

The interaction network typically involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov For example, studies on CDK2 inhibitors revealed that the aniline and thiazole moieties of the pharmacophore are crucial for binding. researchgate.net Specifically, the C2-amino substitution on the thiazole ring was found to significantly contribute to the inhibitory activity against both CDK2 and CDK9. researchgate.net

In many kinase inhibitors, a "hinge" interaction is critical, where the ligand forms hydrogen bonds with the backbone of the kinase hinge region. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold is designed to facilitate such interactions. elsevierpure.comnih.govresearchgate.net Furthermore, substituents on the aniline ring can form additional interactions. Electron-withdrawing groups at the meta- or para-position of the phenyl group were found to enhance CDK2 activity, while bulky groups diminished it. researchgate.net

The table below summarizes typical interactions observed for this class of compounds with kinase targets.

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Significance |

| Hydrogen Bond | Pyrimidine N | Hinge region amino acid (e.g., Leu83 in CDK2) | Anchors the ligand in the ATP binding site. |

| Hydrogen Bond | Aniline NH | Hinge region amino acid | Provides additional stability to the hinge interaction. |

| Hydrophobic Interaction | Phenyl ring | Hydrophobic pocket residues (e.g., Ile10, Val64 in CDK2) | Contributes to binding affinity. |

| Hydrogen Bond | Thiazole N | Key amino acid (e.g., Gln85, Lys89 in CDK2) | Mediates ligand-protein interactions. nih.gov |

| van der Waals | Thiazole ring | Gatekeeper residue | Influences selectivity between different kinases. nih.gov |

These detailed interaction analyses are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. elsevierpure.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of the docked complex and understanding its behavior in a more realistic, solvated environment.

MD simulations are performed on the most promising ligand-receptor complexes identified through docking to evaluate their stability. nih.gov The simulation tracks the trajectory of all atoms in the system, allowing for the analysis of conformational changes and the persistence of key interactions over time.

A primary metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial positions. nih.gov A stable RMSD value over the course of the simulation (e.g., nanoseconds) suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govnih.gov For example, in a study of benzamide (B126) derivatives, MD simulations were used to validate the stability of the top active compound within the binding site of target proteins. nih.gov

MD simulations are typically performed in an explicit solvent environment, most commonly water, to mimic physiological conditions. nih.gov This allows for the analysis of the role of solvent molecules in the binding event. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the stability of the complex.

The analysis of systemic behavior includes calculating the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to compute these energies from the MD trajectory. nih.gov These calculations consider various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies, offering a comprehensive view of the thermodynamics of binding. nih.gov

In a study on 2-anilino-4-(thiazol-5-yl)-pyrimidines binding to CDK2 and CDK7, binding free energy calculations were consistent with the experimental binding affinities and helped to explain the selectivity of the inhibitors. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the packing forces.

The analysis generates a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov Different types of intermolecular contacts have characteristic shapes in these plots, allowing for their identification and quantification.

H···H contacts: Often the most significant contribution, representing van der Waals forces. nih.gov

C···H/H···C contacts: Indicative of C-H···π interactions. nih.gov

N···H/H···N, O···H/H···O, S···H/H···S contacts: Representing hydrogen bonding. nih.gov

Cl···H/H···Cl contacts: Halogen bonding or dipole-dipole interactions. nih.gov

The table below shows typical percentage contributions of different intermolecular contacts for thiazole derivatives, as determined by Hirshfeld surface analysis.

| Interaction Type | Example Compound | Contribution to Hirshfeld Surface (%) |

| H···H | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 39.2% nih.gov |

| C···H/H···C | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 25.2% nih.gov |

| Cl···H/H···Cl | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 11.4% nih.gov |

| O···H/H···O | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 8.0% nih.gov |

| N···H/H···N | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | 13.0% nih.gov |

| S···H/H···S | 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | 15.4% nih.gov |

This quantitative analysis of intermolecular forces is vital for understanding the solid-state properties of the compound, which is important in materials science and pharmaceutical development.

Energy Frameworks Analysis

The study of intermolecular interactions is crucial for understanding the stability and packing of molecules in a crystalline state. Energy framework analysis is a computational tool that provides a visual and quantitative insight into the supramolecular architecture of crystals. This analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors within a defined cluster and categorizing these energies into electrostatic, dispersion, repulsion, and polarization components. The resulting energy frameworks offer a powerful graphical representation of the topology and relative strength of intermolecular interactions, which govern the physical properties of the material.

While a specific energy framework analysis for this compound is not available in the reviewed literature, the principles of this analysis can be described based on studies of analogous molecular systems, such as aminopyridine and other thiazole derivatives. rasayanjournal.co.in The analysis typically utilizes computational models, such as the B3LYP/6-31G(d,p) or HF/3-21G methods, to calculate the interaction energies. rasayanjournal.co.inbldpharm.com

The interaction energies are dissected into four key components:

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy (E_dis): Represents the van der Waals forces originating from instantaneous fluctuations in electron density.

Repulsion Energy (E_rep): The short-range repulsive force that prevents molecules from collapsing into each other.

Polarization Energy (E_pol): Accounts for the distortion of the electron cloud of one molecule due to the electric field of another.

The total interaction energy (E_tot) is the sum of these components. These energies are often visualized as cylinders connecting the centroids of interacting molecular pairs, where the radius of the cylinder is proportional to the strength of the interaction.

Detailed Research Findings

In the absence of specific experimental data for this compound, we can infer the likely nature of its intermolecular interactions based on the functional groups present and findings for similar compounds. The molecule contains a chloro group, an aniline moiety, and a thiazole ring, all of which can participate in various non-covalent interactions.

Studies on related thiazole derivatives have highlighted the significance of several types of interactions in determining the crystal packing:

Hydrogen Bonding: The primary amine (-NH2) group of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, which are often a dominant force in the crystal packing of nitrogen-containing heterocyclic compounds. rasayanjournal.co.in

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the nitrogen or sulfur of the thiazole ring.

Other Weak Interactions: C-H···π, C-H···Cl, and van der Waals interactions involving the sulfur atom (S···H contacts) are also expected to play a role in the supramolecular assembly.

Illustrative Data Table

To provide a clearer understanding of what an energy framework analysis would yield, the following table presents a hypothetical breakdown of interaction energies for a pair of interacting this compound molecules. It is important to note that this data is illustrative and not based on experimental or calculated values for the specific compound. The values are modeled on findings for similar heterocyclic compounds. rasayanjournal.co.in

| Interacting Pair | R (Å) | E_ele (kJ/mol) | E_dis (kJ/mol) | E_pol (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Molecule 1 - Molecule 2 | 3.5 | -50.2 | -45.8 | -15.5 | 35.7 | -75.8 |

| Molecule 1 - Molecule 3 | 3.8 | -30.1 | -55.3 | -10.2 | 28.9 | -66.7 |

| Molecule 1 - Molecule 4 | 4.2 | -15.6 | -25.9 | -5.1 | 12.3 | -34.3 |

R (Å) represents the distance between the molecular centroids.

In this illustrative table, the total interaction energies (E_tot) are negative, indicating stabilizing interactions. The electrostatic and dispersion components are the major contributors to the attractive forces, which is a common observation in molecules with polar functional groups and aromatic rings. rasayanjournal.co.in The visualization of these energies would likely show a complex 3D network of interactions, with the strongest interactions (represented by thicker cylinders) corresponding to the hydrogen bonds.

Structure Activity Relationship Sar Studies of 2 Chloro 4 Thiazol 5 Yl Aniline Derivatives

Impact of Substituents on the Aniline (B41778) Ring

The aniline ring serves as a crucial anchor for the thiazole (B1198619) moiety, and alterations to its substitution pattern can profoundly affect the molecule's electronic and steric characteristics.

Electronic and Steric Effects of Halogens and Other Groups

Substituents on the aniline ring modulate the compound's properties through a combination of electronic and steric effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic system and the basicity of the aniline nitrogen.

Halogens, like the chlorine atom in the parent compound, are classic examples of EWGs that exert a significant inductive effect, withdrawing electron density from the ring. This generally decreases the pKa of the anilino group. Conversely, EDGs would be expected to increase the electron density and basicity. The position of these substituents is also critical; para-substituents, for instance, often have a more pronounced effect on the electronic properties due to resonance stabilization.

Steric hindrance is another key factor. Bulky substituents near the amino group or the thiazole linkage can force conformational changes, affecting how the molecule interacts with biological targets or other reagents.

Table 1: Predicted Effects of Substituents on the Aniline Ring

| Substituent Type | Position | Predicted Electronic Effect on Aniline Ring | Predicted Steric Effect |

|---|---|---|---|

| Halogen (e.g., -F, -Br) | Ortho, Meta, Para | Electron-withdrawing (Inductive) | Moderate |

| Alkyl (e.g., -CH₃) | Ortho, Meta, Para | Electron-donating (Inductive & Hyperconjugation) | Increases with size |

| Methoxy (-OCH₃) | Ortho, Para | Electron-donating (Resonance) | Moderate |

Positional Isomerism and Its Influence on Chemical Properties

The relative positions of the chloro and thiazolyl groups on the aniline ring are fundamental to the molecule's identity and reactivity. Moving the chloro-substituent from the 2-position to other positions (e.g., 3- or 4-position relative to the amino group) would create distinct isomers with different chemical properties.

Strategic Modifications on the Thiazole Heterocycle

The thiazole ring is a versatile platform for structural modification, offering multiple sites where new functional groups can be introduced to fine-tune the molecule's properties.

Influence of Substituents at C-2, C-4, and C-5 Positions of the Thiazole Ring

The C-2, C-4, and C-5 positions of the thiazole ring are common targets for substitution in SAR studies. Introducing different groups at these positions can dramatically alter the compound's profile.

C-4 Position: Substituents at the C-4 position can introduce steric bulk and modulate electronic properties. For instance, the introduction of aryl groups at this position is a known modification. jpionline.org In some series, a methylphenyl group at C-4 has been associated with improved activity in certain assays. researchgate.net

C-5 Position: Naphthoyl substitution at the C-5 position of a thiazole ring has been shown to improve inhibitory activity in some contexts, indicating the importance of this position for introducing larger, hydrophobic groups. researchgate.net

Table 2: Examples of Substitutions on the Thiazole Ring in Related Derivatives

| Position on Thiazole Ring | Example Substituent | Potential Impact | Reference |

|---|---|---|---|

| C-2 | Amide-linked groups | Modulate polarity and biological interactions | mdpi.com |

| C-4 | 4-methylphenyl | Enhance biological activity | researchgate.net |

Heteroatom Substitutions within the Thiazole Ring System

A more profound modification involves the replacement of the sulfur or nitrogen atoms within the thiazole ring itself, leading to different heterocyclic systems. For example, replacing the thiazole ring with an oxazoline (B21484) ring (substituting sulfur with oxygen) would significantly alter the ring's electronic nature, geometry, and hydrogen bonding capacity. rsc.org Such changes can lead to profound alterations in the reactivity and biological profile of the resulting molecule. rsc.org Another approach involves creating fused heterocyclic systems, such as thiazolo[5,4-d]thiazoles, which drastically change the shape and electronic landscape of the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, aiming to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For derivatives of 2-Chloro-4-(thiazol-5-yl)aniline and related anilinothiazole structures, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, particularly as kinase inhibitors. These models provide predictive tools that guide the synthesis of novel analogs with enhanced potency and selectivity.

The development of a QSAR model typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties, and can be broadly categorized as:

2D Descriptors: These are calculated from the 2D representation of a molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors.

3D Descriptors: These are derived from the 3D conformation of a molecule and encompass steric, electrostatic, and hydrophobic fields.

Once the descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to build a mathematical model that relates the descriptors to the activity. The robustness and predictive power of these models are rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model generation) validation techniques.

A key aspect of QSAR is the interpretation of the resulting model, which can provide insights into which molecular features are favorable or detrimental to the desired biological activity. This information is invaluable for the rational design of new, more effective compounds.

Detailed Research Findings

While specific QSAR studies focusing exclusively on this compound derivatives are not extensively reported in publicly available literature, research on closely related aminothiazole and anilinothiazole series as kinase inhibitors offers significant insights. These studies demonstrate the successful application of QSAR in understanding the structure-activity landscape of this class of compounds.

For instance, a QSAR study on a series of aminothiazole derivatives as Aurora A kinase inhibitors utilized a genetic algorithm combined with multiple linear regression (MLR) for the 2D-QSAR analysis. nih.gov The resulting model showed good statistical significance. For the 3D-QSAR part of the study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed. nih.gov The statistical parameters for these models indicated high predictive ability.

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |

| 2D-QSAR (MLR) | 0.771 | 0.828 | Not Reported |

| 3D-QSAR (CoMFA) | 0.695 | 0.977 | 0.788 |

| 3D-QSAR (CoMSIA) | 0.698 | 0.960 | 0.798 |

Table 1: Statistical results of QSAR models for aminothiazole derivatives as Aurora A kinase inhibitors. nih.gov

The contour maps generated from the 3D-QSAR models suggested that modifications to the aniline group, considering electrostatic, hydrophobic, and hydrogen bond properties, could significantly influence the inhibitory activity. nih.gov This highlights the importance of the aniline moiety in the interaction with the kinase.

In another study focusing on aminothiazole derivatives as Lim kinase 1 (Limk1) inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were constructed and showed good correlation and prediction capabilities. The insights from these models, combined with molecular docking, helped in identifying key interactions between the inhibitors and the active site residues of the enzyme.

Furthermore, QSAR studies on broader classes of kinase inhibitors, such as 4-anilinoquinazolines, have also shed light on the importance of specific descriptors. nih.govnih.gov In these studies, electrostatic, hydrophobic, and hydrogen-bond donor descriptors were found to contribute significantly to the QSAR models. nih.gov The use of different alignment rules and conformational models in these studies also underscores the importance of the initial structural alignment in generating a robust and predictive QSAR model. nih.gov

Broader Chemical Significance of the 2 Chloro 4 Thiazol 5 Yl Aniline Scaffold

Thiazole (B1198619) as a Versatile Core in Privileged Chemical Structures

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in drug discovery. researchgate.netlifechemicals.com This is due to its frequent presence in a variety of biologically active compounds, including many approved drugs. researchgate.netacs.orgacs.org The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, contributes to its stability. nih.govnumberanalytics.com This ring system can engage in various chemical reactions, including electrophilic and nucleophilic substitutions, allowing for diverse modifications. nih.govchemicalbook.com

The thiazole nucleus is a key component in numerous natural products, such as vitamin B1 (thiamine) and penicillin. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. kuey.netresearchgate.net The versatility of the thiazole ring allows it to serve as a cornerstone for the development of new therapeutic agents. acs.orgchemicalbook.com

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Uses

| Drug Name | Therapeutic Use |

| Dabrafenib | Anticancer nih.gov |

| Dasatinib | Anticancer nih.gov |

| Ritonavir | Antiviral (Protease Inhibitor) ipinnovative.com |

| Pioglitazone | Antidiabetic nih.govipinnovative.com |

| Rosiglitazone | Antidiabetic nih.govipinnovative.com |

| Riluzole | Treatment of amyotrophic lateral sclerosis kuey.net |

| Cefotaxime | Antibacterial (Third-generation cephalosporin) ipinnovative.com |

This table is not exhaustive and serves to illustrate the diverse applications of the thiazole scaffold.

The Aniline (B41778) Moiety as a Functionalization Hub for Chemical Diversity

The aniline moiety, an aromatic amine, is a crucial structural component in a vast array of pharmaceuticals, natural products, and functional organic materials. acs.orguva.nlnih.gov Its presence provides a key "functionalization hub," meaning it can be readily modified to create a diverse library of related compounds. The amino group on the aniline ring can be a site for various chemical reactions, allowing for the introduction of different functional groups and the exploration of structure-activity relationships. researchgate.netnih.gov

Historically, direct functionalization of the aniline ring, particularly at the para-position, has been challenging. acs.orguva.nlnih.gov However, recent advances in catalysis, such as the use of palladium/S,O-ligand systems, have enabled highly selective C-H olefination of aniline derivatives at the para-position under mild conditions. acs.orguva.nlnih.gov This opens up new avenues for creating novel aniline-based molecules with tailored properties. The ability to introduce substituents on the aniline ring significantly influences the electronic properties and three-dimensional shape of the molecule, which in turn can affect its biological activity. ontosight.ai

Applications in Molecular Hybridization Strategies for Novel Chemical Entity Generation

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. acs.orgnih.gov This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or with a dual mode of action. The 2-chloro-4-(thiazol-5-yl)aniline scaffold is well-suited for this strategy.

The thiazole and aniline moieties themselves are recognized pharmacophores. acs.orgmdpi.com By linking them together and further modifying either part of the scaffold, medicinal chemists can generate hybrid molecules with potentially synergistic or novel biological activities. For example, researchers have successfully created hybrids of 4-thiazolidinone (B1220212) with other approved drugs to develop new anticancer agents. nih.gov Similarly, the combination of thiazole with other heterocyclic systems like pyrazoline has been explored to create unified bioactive scaffolds. acs.org The this compound core provides a robust starting point for such hybridization efforts, allowing for the systematic exploration of chemical space to identify new drug candidates. nih.gov

Role as a Precursor for Complex Heterocyclic Architectures

The this compound scaffold serves as a valuable building block or precursor for the synthesis of more complex heterocyclic systems. nih.gov The reactive sites on both the aniline and thiazole rings can be utilized to construct fused or linked ring systems.

For instance, the aniline nitrogen can participate in condensation reactions to form new rings. The aldehyde-aniline-alkyne reaction, for example, is a method used to synthesize substituted quinolines. researchgate.net Furthermore, the thiazole ring itself can be synthesized through various methods, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. numberanalytics.comchemicalbook.com The functional groups present on the this compound molecule, such as the chloro and amino groups, provide handles for further chemical transformations, enabling the construction of intricate molecular architectures. mdpi.com This makes the scaffold a versatile intermediate in the multi-step synthesis of novel and complex heterocyclic compounds with potential therapeutic applications. researchgate.net

Stereochemical Considerations in the Synthesis and Analysis of Derivatives

When synthesizing derivatives of the this compound scaffold, stereochemistry can become a critical factor, particularly when new chiral centers are introduced. The spatial arrangement of atoms in a molecule can significantly impact its interaction with biological targets like enzymes and receptors.